molecular formula C16H11N3 B14383774 3-phenyl-2H-pyrazolo[3,4-b]quinoline CAS No. 89522-21-4

3-phenyl-2H-pyrazolo[3,4-b]quinoline

Cat. No.: B14383774
CAS No.: 89522-21-4
M. Wt: 245.28 g/mol
InChI Key: CKRYCYYFAPBCMK-UHFFFAOYSA-N
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Description

3-phenyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of a phenyl group at the 3-position of the pyrazole ring adds to its structural complexity and potential biological activity. Pyrazoloquinolines have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the multicomponent reactions and catalyst-free protocols, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated pyrazoloquinolines.

Mechanism of Action

The mechanism of action of 3-phenyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2H-pyrazolo[3,4-b]quinoline stands out due to its unique combination of a pyrazole and quinoline ring system, which imparts distinct biological activities and chemical reactivity. Its phenyl substitution further enhances its potential for diverse applications in medicinal chemistry.

Properties

CAS No.

89522-21-4

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

3-phenyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-12-8-4-5-9-14(12)17-16(13)19-18-15/h1-10H,(H,17,18,19)

InChI Key

CKRYCYYFAPBCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=NC3=NN2

Origin of Product

United States

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